molecular formula C6H13NO3 B570517 (2s,3r)-2-amino-3-hydroxyhexanoic Acid CAS No. 10148-69-3

(2s,3r)-2-amino-3-hydroxyhexanoic Acid

Cat. No. B570517
CAS RN: 10148-69-3
M. Wt: 147.174
InChI Key: ONTYPWROJNTIRE-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2s,3r)-2-Amino-3-hydroxyhexanoic Acid” is a chemical compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(2s,3r)-2-Amino-3-hydroxyhexanoic Acid” is represented by the SMILES string CCCC@HO)N)O . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule.

Scientific Research Applications

  • Isolation from Natural Sources : This amino acid has been identified in natural sources. For instance, it was reported in amino acids isolated from the fungus Tricholomopsis rutilans (Niimura & Hatanaka, 1974).

  • Synthesis for Research Applications : Several studies have focused on synthesizing variants of this amino acid. For example, a study reported the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (Solladié-Cavallo & Khiar, 1990).

  • Biological Activities : It shows biological activities such as antidyslipidemic and antioxidant effects. This was demonstrated in a study using 2-amino-5-hydroxyhexanoic acid isolated from Crotalaria juncea seeds (Prasad et al., 2013).

  • Application in Peptide Synthesis : It's used in the synthesis of cyclic depsipeptides, as found in cyanobacteria, which may have cytotoxic properties (Luesch et al., 2002).

  • Marker for Protein Oxidation : It can serve as a potential marker for studying radical-induced protein oxidation, as observed in the formation of hydroxylysine derivatives (Morin et al., 1998).

  • Key Component in Medicinal Chemistry : Its derivatives have been synthesized for potential use in medicinal chemistry, like in the synthesis of amastatin and bestatin (Ishibuchi et al., 1992).

  • Importance in Structural Chemistry : It plays a significant role in the structure of various molecules, including as a hydrophobic, flexible structural element in different compounds (Markowska et al., 2021).

Safety And Hazards

“(2s,3r)-2-Amino-3-hydroxyhexanoic Acid” is intended for research use only and is not advised for medicinal or household use . Specific safety and hazard information is not detailed in the available resources.

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYPWROJNTIRE-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705271
Record name (3R)-3-Hydroxy-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s,3r)-2-amino-3-hydroxyhexanoic Acid

CAS RN

10148-69-3
Record name (3R)-3-Hydroxy-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10148-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Hydroxy-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
D Alker, G Hamblett, LM Harwood, SM Robertson… - Tetrahedron, 1998 - Elsevier
Chiral stabilised azomethine ylids derived from the reaction of (5S)-5-phenylmorpholin-2-one (1) with aldehydes undergo efficient and highly diastereocontrolled cycloaddition with a …
Number of citations: 89 www.sciencedirect.com

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